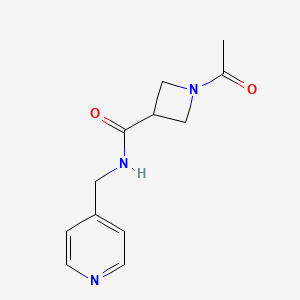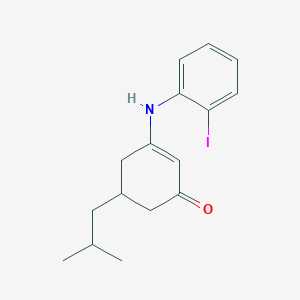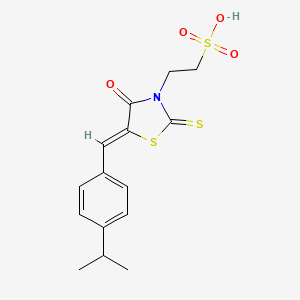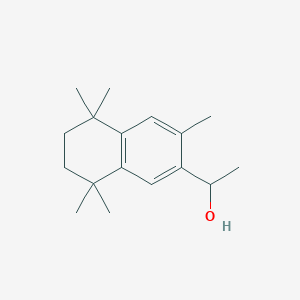
1-acetyl-N-(pyridin-4-ylmethyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-N-(pyridin-4-ylmethyl)azetidine-3-carboxamide is a synthetic organic compound belonging to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles like aziridines
Preparation Methods
The synthesis of 1-acetyl-N-(pyridin-4-ylmethyl)azetidine-3-carboxamide can be achieved through various synthetic routes. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Industrial production methods often employ robust one-pot nucleophilic addition-ring contraction reactions, which provide high yields and efficiency .
Chemical Reactions Analysis
1-Acetyl-N-(pyridin-4-ylmethyl)azetidine-3-carboxamide undergoes various chemical reactions due to the presence of reactive functional groups. These reactions include:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Polymerization: The compound can undergo ring-opening polymerization, leading to the formation of polyamines with various structures.
Scientific Research Applications
1-Acetyl-N-(pyridin-4-ylmethyl)azetidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-acetyl-N-(pyridin-4-ylmethyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. For instance, as a STAT3 inhibitor, it binds to the SH2 domain of STAT3, preventing its dimerization and subsequent DNA-binding activity . This inhibition disrupts the STAT3 signaling pathway, which is crucial for cell growth and differentiation, inflammation, and immune responses .
Comparison with Similar Compounds
1-Acetyl-N-(pyridin-4-ylmethyl)azetidine-3-carboxamide can be compared with other azetidine derivatives and nitrogen-containing heterocycles:
Properties
IUPAC Name |
1-acetyl-N-(pyridin-4-ylmethyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-9(16)15-7-11(8-15)12(17)14-6-10-2-4-13-5-3-10/h2-5,11H,6-8H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSFATCYLZZDOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3-methoxyphenyl)methyl]-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2697826.png)
![3-benzyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2697828.png)
![4'-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2697829.png)

![1-[(methylamino)methyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B2697833.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2697835.png)


![2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2697842.png)

![N-(butan-2-yl)-2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2697845.png)
![2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one](/img/structure/B2697846.png)

